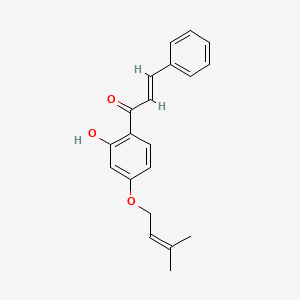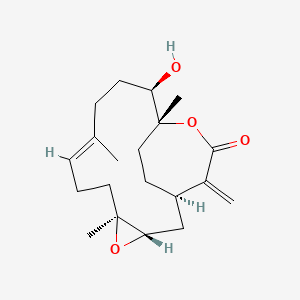
Episinulariolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Episinulariolide is a natural product found in Sinularia querciformis, Sinularia notanda, and other organisms with data available.
Scientific Research Applications
Translational Epidemiology and Basic Scientific Discoveries
Episinulariolide, as a basic scientific discovery, may play a role in translational epidemiology. This field of study involves transforming scientific findings into practical applications for population health. In this context, Episinulariolide could be developed as a “candidate application” for use in medical practice, such as a diagnostic test or a therapeutic intervention. This process involves several stages, from initial discovery to evaluating the efficacy of the application and its impact on population health outcomes (Khoury, Gwinn, & Ioannidis, 2010).
Cytotoxic Activity in Cancer Research
Episinulariolide has shown potential in cancer research due to its cytotoxic activity. A study involving the compound found significant in vitro cytotoxic activity against human colon adenocarcinoma (WiDr) cell line. This suggests that Episinulariolide may have potential applications in developing cancer therapeutics, particularly in targeting specific types of cancer cells (Lo, Khalil, Kuo, & Shen, 2009).
Reproducibility in Epidemiologic Studies
Episinulariolide's role in scientific research emphasizes the importance of reproducibility in epidemiologic studies. Ensuring that findings related to Episinulariolide are reproducible is crucial for their credibility and utility in scientific and medical practice. This involves making data sets and software available for verifying published findings and conducting alternative analyses, a standard practice in contemporary epidemiologic research (Peng, Dominici, & Zeger, 2006).
Electroporation for Gene Delivery
In the context of gene therapy and vaccine development, the application of electroporation, which involves the use of pulsed electric fields to enhance cell permeability, could potentially be combined with compounds like Episinulariolide for enhanced delivery and efficacy. This application is particularly relevant in nonviral gene transfer treatments and could be a significant area of exploration for the compound (Bodles-Brakhop, Heller, & Draghia‐Akli, 2009).
properties
CAS RN |
88643-48-5 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1R,3S,5S,8E,12R,13R)-12-hydroxy-5,9,13-trimethyl-16-methylidene-4,14-dioxatricyclo[11.3.2.03,5]octadec-8-en-15-one |
InChI |
InChI=1S/C20H30O4/c1-13-6-5-10-20(4)17(23-20)12-15-9-11-19(3,16(21)8-7-13)24-18(22)14(15)2/h6,15-17,21H,2,5,7-12H2,1,3-4H3/b13-6+/t15-,16-,17+,19-,20+/m1/s1 |
InChI Key |
FONRUOAYELOHDC-LBBLXOBRSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@]2([C@@H](O2)C[C@H]3CC[C@]([C@@H](CC1)O)(OC(=O)C3=C)C)C |
SMILES |
CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |
Canonical SMILES |
CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |
synonyms |
11-epi-sinulariolide sinulariolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




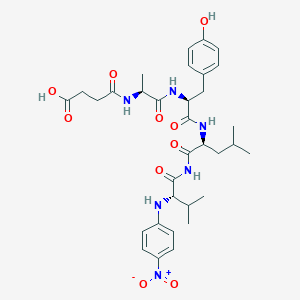

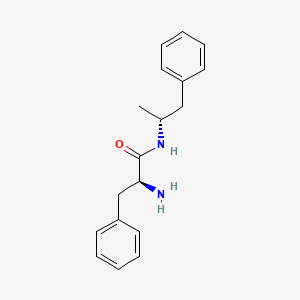

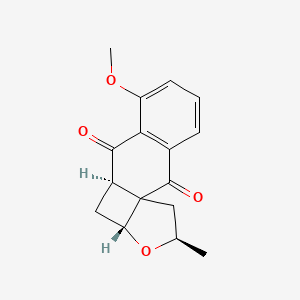
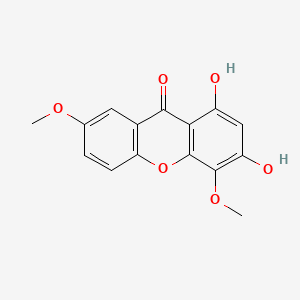
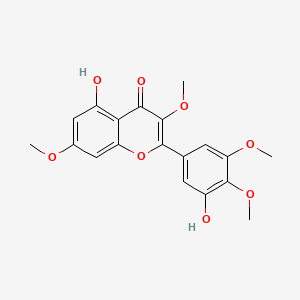
![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B1238217.png)
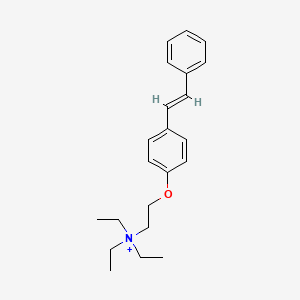
![(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B1238221.png)
